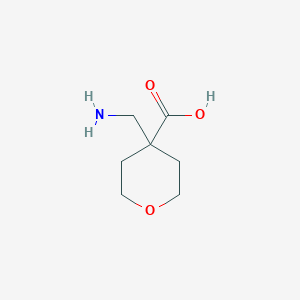

4-Aminomethyltetrahydropyran-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Aminomethyltetrahydropyran-4-carboxylic acid is an organic compound with the molecular formula C7H13NO3. It is a white to yellow solid at room temperature and is known for its stability and reactivity in various chemical reactions. This compound is often used as an intermediate in organic synthesis and has applications in pharmaceuticals and other industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethyltetrahydropyran-4-carboxylic acid typically involves the reduction of tetrahydropyran-4-carboxylic acid derivatives. One common method includes the reduction of tetrahydropyran-4-carboxamide using lithium aluminum hydride in tetrahydrofuran at 0°C, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Aminomethyltetrahydropyran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyran derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of 4-Aminomethyltetrahydropyran-4-carboxylic acid is in peptide synthesis. It serves as a protecting group for amino acids during the solid-phase peptide synthesis process. This stability allows for selective modifications of amino acids without affecting others, facilitating the creation of complex peptides and peptidomimetics .

Case Study: Peptide Development

- Researchers have utilized this compound to synthesize novel peptides that exhibit enhanced biological activity. For instance, the incorporation of this compound into peptide sequences has been shown to improve binding affinity to target proteins, thus enhancing therapeutic efficacy .

Drug Development

In pharmaceutical research, this compound plays a crucial role in the development of new drug molecules. Its unique structure can enhance the bioavailability and efficacy of therapeutic agents, making it valuable in creating complex drug formulations .

Data Table: Drug Development Applications

Bioconjugation

The compound is effective in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems and diagnostic tools .

Case Study: Targeted Drug Delivery

- A study demonstrated that bioconjugates formed using this compound exhibited improved targeting capabilities for delivering therapeutic agents directly to cancer cells, thereby reducing off-target effects .

Biological Research Applications

In biological research, this compound has been employed to study protein-protein interactions and enzyme-substrate dynamics by incorporating it into synthetic peptides. Such studies are vital for understanding cellular mechanisms and developing new therapeutic strategies .

Mecanismo De Acción

The mechanism by which 4-Aminomethyltetrahydropyran-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in other molecules. This

Actividad Biológica

4-Aminomethyltetrahydropyran-4-carboxylic acid (AMTPCA) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

AMTPCA is characterized by a tetrahydropyran ring with an amino group and a carboxylic acid functional group. The structural formula can be represented as follows:

This structure contributes to its solubility and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of AMTPCA is primarily attributed to its interactions with various biological targets. Research indicates that it may influence several signaling pathways, including those involved in neuronal health and inflammation.

- Neuroprotective Effects : Studies have shown that AMTPCA can modulate neuronal signaling pathways, potentially offering protective effects against neurodegenerative conditions. It influences the activity of kinases such as CDKL5, which plays a crucial role in neuronal survival and maturation .

- Antiviral Activity : AMTPCA has been investigated for its antiviral properties, particularly against human adenoviruses (HAdVs). It has shown promise in inhibiting viral replication, suggesting potential applications in antiviral therapies .

- Anti-inflammatory Properties : Preliminary studies suggest that AMTPCA may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Neuroprotective Studies

A study assessing the effects of AMTPCA on primary rat neurons demonstrated that treatment with AMTPCA resulted in enhanced neuronal survival and reduced apoptosis under stress conditions. The study utilized various concentrations of AMTPCA and observed significant neuroprotective effects at lower concentrations, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Antiviral Efficacy

In vitro assays have demonstrated that AMTPCA inhibits HAdV replication effectively. Quantitative PCR assays indicated a 50% reduction in viral DNA replication at concentrations as low as 7.8 µM. This suggests that AMTPCA may interfere with viral entry or replication processes, making it a candidate for further antiviral drug development .

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| AMTPCA | 7.8 | >100 | >12.8 |

| Control | 0.5 | 30 | 60 |

Propiedades

IUPAC Name |

4-(aminomethyl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-5,8H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQXTRBNZFLFOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432782 |

Source

|

| Record name | 4-Aminomethyltetrahydropyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948015-51-8 |

Source

|

| Record name | 4-Aminomethyltetrahydropyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.